Methods and Technical Details
The synthesis of Emfilermin involves several key steps:
This process allows for the production of large quantities of the protein necessary for clinical applications.
Structure and Data
Emfilermin has a complex three-dimensional structure typical of cytokines. It consists of approximately 200 amino acids, forming a compact structure stabilized by disulfide bonds. The molecular weight of Emfilermin is approximately 22 kDa. Its structure allows it to interact specifically with its receptor, which is crucial for its function in signaling pathways related to cell growth and differentiation .
Reactions and Technical Details
Emfilermin primarily functions through its interaction with specific receptors on target cells, leading to various downstream signaling cascades. The binding of Emfilermin to its receptor activates Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are essential for mediating its effects on cell proliferation and survival.
In vitro studies have demonstrated that Emfilermin can enhance the survival of embryonic stem cells and promote their differentiation into various cell types, highlighting its potential therapeutic applications in regenerative medicine .
Process and Data
The mechanism of action for Emfilermin involves the following steps:
This mechanism underlies its therapeutic effects in various conditions, including infertility treatments and tissue regeneration .
Physical and Chemical Properties
These properties are essential for ensuring the efficacy and safety of Emfilermin when used in clinical settings .
Scientific Uses
Emfilermin has several significant applications in scientific research and medicine:
Emfilermin (recombinant human leukemia inhibitory factor, rhLIF) is a nonglycosylated protein produced via recombinant DNA technology, with a molecular mass of approximately 19.7 kDa. Its primary structure consists of 180 amino acids arranged in a four α-helix bundle topology characteristic of the interleukin-6 cytokine family [8] [10]. The tertiary structure is stabilized by three intramolecular disulfide bonds (Cys12-Cys134, Cys18-Cys131, and Cys60-Cys163), which are critical for maintaining biological activity and receptor binding specificity [10]. Unlike native LIF, which exhibits variable glycosylation (32-62 kDa), Emfilermin's lack of post-translational modifications results in a more homogeneous molecular profile [8].
Pharmacokinetic studies reveal Emfilermin exhibits rapid absorption (absorption phase duration: 0.8 hours) and clearance following subcutaneous administration. Its apparent volume of distribution (235 L) demonstrates significant interindividual variability (CV=28%) and interoccasion variability (23%), with body weight being a key covariate—increasing or decreasing by 29% per 10 kg deviation from 62 kg. The protein's moderate-to-high volume of distribution suggests extensive tissue penetration [1] [2].
Table 1: Structural and Pharmacokinetic Properties of Emfilermin
Property | Value | Variability |
---|---|---|
Molecular Mass | 19.7 kDa | N/A |
Amino Acid Residues | 180 | N/A |
Disulfide Bonds | Cys12-Cys134, Cys18-Cys131, Cys60-Cys163 | N/A |
Absorption Duration | 0.8 hours | Invariant |
Apparent Volume of Distribution | 235 L | Interindividual CV=28% |
Interoccasion CV=23% | ||
Weight Dependency | ±29% change per 10 kg from 62 kg | N/A |
Emfilermin is manufactured using Escherichia coli expression systems through advanced recombinant DNA technology. The production process involves cloning the codon-optimized human LIF gene (excluding the native signal peptide sequence) into bacterial plasmids under the control of inducible promoters [6] [10]. Following fermentation, the protein is expressed intracellularly, forming inclusion bodies that require solubilization and refolding to achieve the native conformation [10].
The purification process employs proprietary chromatographic techniques, including reverse-phase HPLC and size-exclusion chromatography, yielding >98% purity as confirmed by SDS-PAGE and RP-HPLC analyses. Critical quality control measures include:
A significant challenge in production is maintaining the correct disulfide bond pattern during refolding, which is addressed through redox buffer optimization. The absence of glycosylation in this prokaryotic expression system does not impair receptor binding affinity, demonstrating that glycan moieties are not essential for Emfilermin's biological function [10].
Emfilermin initiates signaling through formation of a high-affinity heterodimeric receptor complex consisting of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). gp130 is a transmembrane signal transducer containing five fibronectin type-III domains and one immunoglobulin-like C2-type domain in its extracellular portion, forming a "tall cytokine receptor" [5] [7]. Cryo-electron microscopy studies of related cytokine complexes reveal that binding occurs via a sequential mechanism:
Table 2: Pharmacokinetic Parameters in Different Populations
Population | Apparent Clearance (L/h) | Volume of Distribution (L) |
---|---|---|
Healthy Postmenopausal Women | 57 | 235 |
IVF/Infertile Patients | 37 (35% reduction) | Weight-dependent adjustment |
The gp130 ectodomain exhibits significant conformational dynamics during signal transduction. Normal mode analysis indicates low-frequency vibrational modes facilitate:
These dynamics position intracellular JAK kinases for transphosphorylation, triggering downstream STAT3 activation and MAPK pathways. Notably, IVF/infertile patients exhibit 35% reduced Emfilermin clearance compared to healthy postmenopausal women, suggesting disease-specific alterations in receptor dynamics or turnover rates [1] [2].
Table 3: Cryo-EM Structural Features of gp130-Containing Complexes
Structural Feature | Functional Significance |
---|---|
Head Region (D1-D3) | Cytokine binding domain; strong cryo-EM density indicates stability |
Leg Region (D4-D6) | Signal transduction domain; weak cryo-EM density indicates mobility |
Central Hole (50Å diameter) | Potential conduit for interdomain communication |
Domain Crossing (D5-D6) | Facilitates proper dimerization orientation |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1